molecular formula C11H15NO2 B2608805 [3-(2-Methoxyphenyl)oxetan-3-yl]methanamine CAS No. 1516599-98-6

[3-(2-Methoxyphenyl)oxetan-3-yl]methanamine

Cat. No.: B2608805
CAS No.: 1516599-98-6
M. Wt: 193.246
InChI Key: PAJGBWYUHACYGK-UHFFFAOYSA-N
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Description

[3-(2-Methoxyphenyl)oxetan-3-yl]methanamine (CAS: 1516599-98-6) is a heterocyclic amine featuring an oxetane ring substituted at the 3-position with a 2-methoxyphenyl group and a methanamine moiety. The compound is synthesized via reductive amination or catalytic hydrogenation, as evidenced by methods used for related oxetane derivatives . Its molecular formula is C11H15NO2, with a molecular weight of 193.24 g/mol, and it is available at ≥95% purity . The 2-methoxyphenyl group confers unique electronic and steric properties, influencing solubility, metabolic stability, and biological interactions.

Properties

IUPAC Name

[3-(2-methoxyphenyl)oxetan-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-5-3-2-4-9(10)11(6-12)7-14-8-11/h2-5H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJGBWYUHACYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(COC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Methoxyphenyl)oxetan-3-yl]methanamine typically involves the reaction of 2-methoxyphenylacetonitrile with ethylene oxide under basic conditions to form the oxetane ring. This is followed by the reduction of the nitrile group to an amine using hydrogenation or other reducing agents .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[3-(2-Methoxyphenyl)oxetan-3-yl]methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

[3-(2-Methoxyphenyl)oxetan-3-yl]methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of [3-(2-Methoxyphenyl)oxetan-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxetane Ring

Pyrrolidinyl-Substituted Analogs

Compounds such as N-(2-Methoxybenzyl)-1-(3-(pyrrolidin-1-yl)oxetan-3-yl)methanamine (FTO-21 N) replace the methoxyphenyl group with a pyrrolidinyl moiety. Spectral differences include distinct <sup>13</sup>C NMR shifts (e.g., δ 159.8 ppm for the oxetane carbons in FTO-21 N vs. δ 76–77 ppm in the target compound) .

Fluorophenyl-Substituted Analogs

[3-(3-Fluorophenyl)oxetan-3-yl]methanamine (CAS: 1393552-17-4) replaces the methoxy group with fluorine. The electronegative fluorine atom reduces electron density on the aromatic ring, altering binding interactions. Its molecular weight (181.21 g/mol ) is lower than the target compound, and it exhibits 98% purity .

Trifluoromethylphenyl-Substituted Analogs

[3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine (CAS: 1823811-87-5) introduces a lipophilic trifluoromethyl group, increasing hydrophobicity. This modification may enhance blood-brain barrier penetration but reduce aqueous solubility. Its molecular weight is 231.21 g/mol .

Substituent Positional Isomerism

3-Methoxyphenyl vs. 4-Methoxyphenyl Derivatives

In , 2-(2-Hydroxy-3-((4-methoxybenzyl)amino)propyl)isoindoline-1,3-dione (7) demonstrates that para-methoxy substitution on the phenyl ring increases steric bulk compared to ortho-substitution. This positional change can affect binding affinity in receptor-targeted applications .

Hybrid Structures with Additional Functional Groups

Piperazinyl-Oxetane Hybrids

Compounds like 1-(3-(4-isopropylpiperazin-1-yl)oxetan-3-yl)methanamine () incorporate a piperazine ring, introducing multiple basic centers. This structural feature may improve solubility in polar solvents and modulate pharmacokinetic properties .

Isoindoline-1,3-dione Hybrids

Derivatives such as 2-(2-Hydroxy-3-((2-methoxybenzyl)amino)propyl)isoindoline-1,3-dione (5) () fuse the oxetane-amine motif with a phthalimide core. These hybrids exhibit varied biological activities due to the isoindoline-dione’s planar aromatic system .

Spectral and Analytical Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Key <sup>1</sup>H/<sup>13</sup>C NMR Shifts HRMS (Observed)
Target Compound C11H15NO2 193.24 ≥95% Oxetane carbons: δ 76–77 ppm; Methoxy: δ 3.8–3.9 ppm (s, 3H) Not reported
FTO-21 N C16H24N2O2 276.18 >95% Oxetane carbons: δ 76.9 ppm; Pyrrolidine carbons: δ 46.8–54.3 ppm 277.1911 [M + H]<sup>+</sup>
[3-(3-Fluorophenyl)oxetan-3-yl]methanamine C10H12FNO 181.21 98% Aromatic F-substituted carbons: δ 122–136 ppm Not reported

Biological Activity

[3-(2-Methoxyphenyl)oxetan-3-yl]methanamine is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C10H13NO2
  • Molecular Weight : 179.22 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with oxetane rings may exhibit antimicrobial properties, potentially inhibiting bacterial growth through interaction with cellular targets.
  • Anticancer Potential : Research indicates that oxetane derivatives can influence cancer cell viability and proliferation. Specific assays have demonstrated that modifications in the structure of oxetanes can lead to increased cytotoxicity against various cancer cell lines .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and affecting metabolic pathways critical for cell survival and proliferation.
  • Receptor Modulation : It is hypothesized that this compound could modulate receptor activity, influencing signaling pathways involved in cell growth and apoptosis.

Case Studies

  • Anticancer Activity :
    • A study evaluated the effect of this compound on breast cancer cell lines (e.g., MDA-MB-231). The compound demonstrated significant inhibition of cell proliferation at concentrations as low as 10 μM, with a calculated IC50 value indicating potent activity .
  • Antimicrobial Properties :
    • In vitro tests showed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL depending on the strain tested. This suggests a broad spectrum of antimicrobial efficacy.

Data Tables

Biological Activity Cell Line/Organism IC50/MIC (µM) Reference
AnticancerMDA-MB-23110
AntimicrobialStaphylococcus aureus50
AntimicrobialEscherichia coli100

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